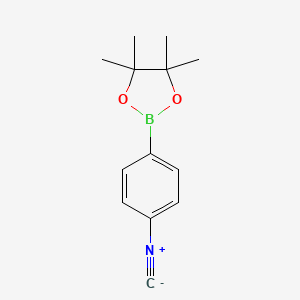

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A study reported the synthesis of isocyano arylboronate esters, which are stable due to the presence of an isocyano group . Theoretical calculations revealed that the electron delocalization between the aryl group and the boron atom might contribute to this stability . Another study described the synthesis of borodepsipeptides utilizing boron-containing isocyanides .Molecular Structure Analysis

The molecular structure of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the search results .科学的研究の応用

Pharmaceuticals and Cancer Treatment

This compound has been used in the development of 1,3,4-Oxadiazole-based drugs, which are known for their cytotoxicity towards malignant cells . These drugs have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Synthesis of Polyisocyanide Derivatives

The compound has been used in the synthesis of polyisocyanide derivatives with a cross-linked structure . These derivatives have been used as nitrite electrochemical probes and as precursors for nitrogen-doped carbon materials .

Electrochemical Detection of Nitrite

A polyisocyanide derivative, prepared using this compound, has been used for the electrochemical detection of nitrite . The detection limit reached approximately 0.51 μM .

4. Preparation of Nitrogen-Doped Porous Carbon Material A nitrogen-doped porous carbon material was obtained by direct carbonization of a polyisocyanide derivative prepared using this compound . This material showed promising electrochemical performance, with a specific capacitance of 152.5 F g −1 at 0.5 A g −1, and high capacitance retention of 94.4% after 1000 galvanostatic charge–discharge cycles .

Radical Copolymerization

This compound has been used in the radical copolymerization process . The resulting copolymers contain photochromic mesogenic fragments .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGFQFDWYWSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)

![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)